molecular formula C16H21N3OS B6708337 1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea

1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea

Cat. No.: B6708337
M. Wt: 303.4 g/mol
InChI Key: HGEXKQPFTJMZJE-GFCCVEGCSA-N
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Description

1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea is a complex organic compound that features a pyrrole ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea typically involves the reaction of 1-methylpyrrole with an appropriate isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines.

Scientific Research Applications

1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methylpyrrol-2-yl)ethanone: Shares the pyrrole ring but differs in the functional groups attached.

    (1-methyl-1H-pyrrol-2-yl)methylamine: Similar pyrrole structure but with an amine group instead of a urea moiety.

Uniqueness

1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea is unique due to its combination of a pyrrole ring and a urea linkage, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-[(1-methylpyrrol-2-yl)methyl]-3-[(1R)-1-(2-methylsulfanylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-12(14-8-4-5-9-15(14)21-3)18-16(20)17-11-13-7-6-10-19(13)2/h4-10,12H,11H2,1-3H3,(H2,17,18,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEXKQPFTJMZJE-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC)NC(=O)NCC2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1SC)NC(=O)NCC2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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